(2E)-2-ethyl-4-(2,5,5-trimethylcyclopent-1-en-1-yl)but-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Reactivity and Selectivity in Chemical Reactions
Studies on similar compounds have demonstrated their reactivity and selectivity in chemical reactions, which is crucial for synthetic chemistry. For instance, the reactivity of disilyne compounds towards π-bonds and the production of cis- and trans-3,4-dimethyl-1,2-disilacyclobutenes indicate the potential for creating new chemical structures through controlled reactions (Rei Kinjo et al., 2007).
Synthesis of Complex Organic Molecules
Research has also focused on the synthesis of complex organic molecules from simpler precursors. For example, the enantiospecific synthesis and olfactory evaluation of all diastereomers of a homologue of the sandalwood odorant Polysantol® demonstrate the application of organic synthesis in creating valuable compounds for industry, including flavors and fragrances (J. M. Castro et al., 2005).
Electron Transport and Solar Cell Applications
The development of novel materials for electron transport in polymer solar cells highlights the importance of organic compounds in renewable energy technologies. A study on an alcohol-soluble n-type conjugated polyelectrolyte as an electron transport layer showcases the role of organic chemistry in improving the efficiency of solar cells (Lin Hu et al., 2015).
Ligand Chemistry and Metal Organic Frameworks
The synthesis of σ-element-substituted cyclopenta[b]thiophene derivatives and their use in ligand chemistry and metal-organic frameworks indicate the potential of such compounds in catalysis and materials science. These studies contribute to our understanding of the regioselectivity and reactivity of organic compounds in complex chemical systems (D. Kissounko et al., 2000).
Catalysis and Reaction Efficiency
Further research into N-heterocyclic carbene catalysts for transesterification and acylation reactions has shown the efficiency of organic catalysts in promoting esterification and acylation, highlighting the role of organic chemistry in developing more efficient and selective catalytic processes (G. Grasa et al., 2003).
Properties
IUPAC Name |
(E)-2-ethyl-4-(2,5,5-trimethylcyclopenten-1-yl)but-2-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O/c1-5-12(10-15)6-7-13-11(2)8-9-14(13,3)4/h6,15H,5,7-10H2,1-4H3/b12-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBZZLGWQDSNEM-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CCC1=C(CCC1(C)C)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\CC1=C(CCC1(C)C)C)/CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.